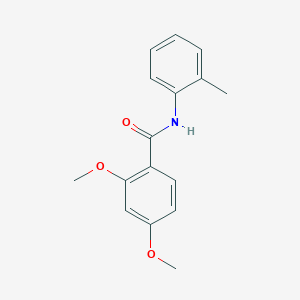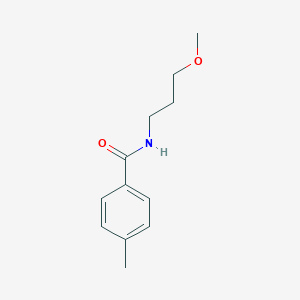
N-(3-methoxypropyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-4-methylbenzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-4-methylbenzamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been suggested that N-(3-methoxypropyl)-4-methylbenzamide may act as an antioxidant and prevent oxidative stress-induced damage.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-methoxypropyl)-4-methylbenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-methoxypropyl)-4-methylbenzamide has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxypropyl)-4-methylbenzamide in lab experiments is its high purity and stability. N-(3-methoxypropyl)-4-methylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3-methoxypropyl)-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-methoxypropyl)-4-methylbenzamide. One area of interest is the development of new derivatives of N-(3-methoxypropyl)-4-methylbenzamide with improved properties. Another area of interest is the study of the mechanism of action of N-(3-methoxypropyl)-4-methylbenzamide in more detail. In addition, further research is needed to determine the safety and efficacy of N-(3-methoxypropyl)-4-methylbenzamide in humans.
Conclusion
In conclusion, N-(3-methoxypropyl)-4-methylbenzamide is a promising compound that has shown potential in several areas of scientific research. Its anti-inflammatory, analgesic, and anti-tumor activities make it a valuable tool in the study of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-4-methylbenzamide is a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-methoxypropanol in the presence of triethylamine to produce N-(3-methoxypropyl)-4-methylbenzamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-4-methylbenzamide has been used in several scientific research studies due to its unique properties. It has been found to possess anti-inflammatory, analgesic, and anti-tumor activities. N-(3-methoxypropyl)-4-methylbenzamide has also been used in the study of neuropathic pain and has shown promising results in reducing pain and inflammation in animal models.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)13-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Clé InChI |
RUARDYMNKFNTEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCCOC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



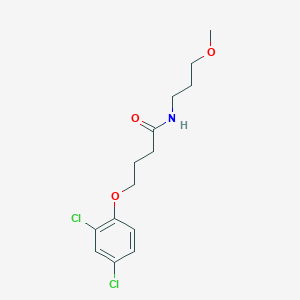
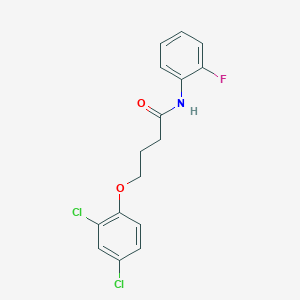
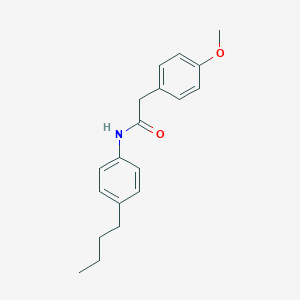
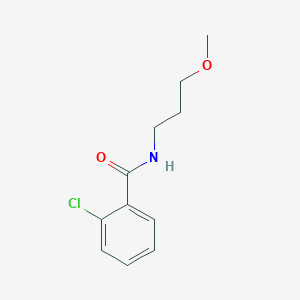
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
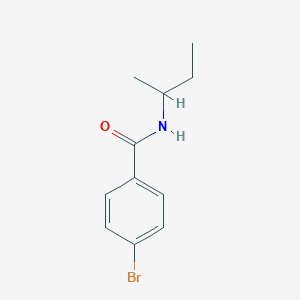
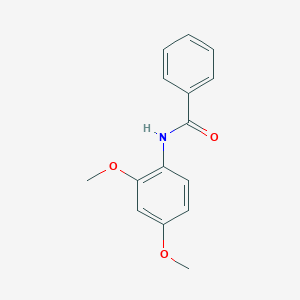
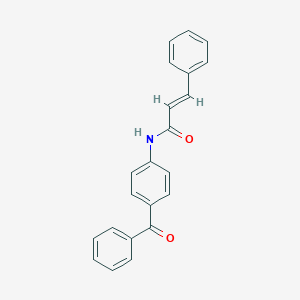
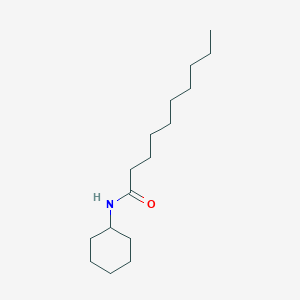


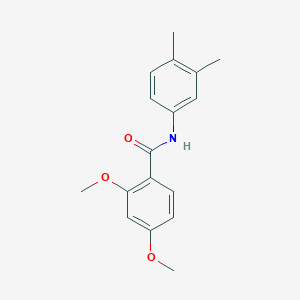
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
